Bienvenue dans la boutique en ligne BenchChem!

Bph-715

Antimalarial Liver-stage Plasmodium berghei

BPH-715 is a lipophilic bisphosphonate compound with the systematic name 3-(decyloxy)-1-(2-hydrogen phosphonato-2-phosphonoethyl)pyridin-1-ium. It was developed as a next-generation bisphosphonate designed to inhibit protein prenylation via dual-targeting of farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS).

Molecular Formula C17H31NO7P2
Molecular Weight 423.4 g/mol
CAS No. 1059677-23-4
Cat. No. B1667486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBph-715
CAS1059677-23-4
SynonymsBPH-715;  BPH 715;  BPH715;  GTPL3196;  GTPL 3196;  GTPL-3196;  Bisphpshonate-715.
Molecular FormulaC17H31NO7P2
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-]
InChIInChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24)
InChIKeyQYJHUOZDBUEKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPH-715 Procurement Guide: CAS 1059677-23-4 Baseline and Comparator Context


BPH-715 is a lipophilic bisphosphonate compound with the systematic name 3-(decyloxy)-1-(2-hydrogen phosphonato-2-phosphonoethyl)pyridin-1-ium . It was developed as a next-generation bisphosphonate designed to inhibit protein prenylation via dual-targeting of farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS) [1]. The compound's lipophilic tail (C10 alkyl chain) distinguishes it structurally from nitrogen-containing bisphosphonates such as zoledronate, risedronate, and pamidronate, which lack this extended lipophilic modification [2]. BPH-715 is supplied with high purity (≥98% to 98.91%) and exhibits favorable solubility characteristics including 240 mg/mL in DMSO with ultrasonication .

Why Generic Bisphosphonates Cannot Substitute for BPH-715 (CAS 1059677-23-4) in Liver-Stage Malaria and Soft-Tissue Tumor Applications


Conventional nitrogen-containing bisphosphonates (N-BPs) such as zoledronate, risedronate, and pamidronate were developed primarily for bone-targeting applications and exhibit high affinity for hydroxyapatite, which sequesters the drug in bone and limits systemic bioavailability to soft-tissue targets [1]. In contrast, BPH-715 incorporates a decyloxy lipophilic tail that reduces bone binding and enhances membrane permeability [2]. Furthermore, while traditional N-BPs inhibit only FPPS, BPH-715 exhibits potent dual inhibition of both FPPS and GGPPS, a target profile that standard bisphosphonates do not achieve . In vivo antimalarial studies demonstrate that BPH-715 confers complete protection against Plasmodium berghei challenge, whereas risedronate at >13-fold higher dose yields only a 4-day delay in parasitemia onset [3]. These structural and mechanistic differences render BPH-715 non-interchangeable with generic bisphosphonates for applications requiring soft-tissue penetration or dual enzyme inhibition.

BPH-715 (CAS 1059677-23-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Complete Protection in Murine Malaria Model vs. Risedronate: BPH-715 In Vivo Efficacy Advantage

In a murine Plasmodium berghei sporozoite challenge model, BPH-715 dosed at 1.5 mg/kg for 5 days (days -2, -1, 0, +1, +2 relative to challenge) provided complete protection, with no blood-stage parasites detected through the 28-day observation period [1]. In contrast, the comparator bisphosphonate risedronate dosed at 20 mg/kg under identical treatment regimen yielded only a 4-day delay in the prepatent period [1].

Antimalarial Liver-stage Plasmodium berghei in vivo efficacy

Dual FPPS/GGPPS Inhibition with Sub-Micromolar Potency vs. Single-Target N-BPs

BPH-715 inhibits human recombinant farnesyl diphosphate synthase (FPPS) with an IC50 of 100.0 nM and geranylgeranyl diphosphate synthase (GGPPS) with an IC50 of approximately 280.0 nM . Traditional nitrogen-containing bisphosphonates such as zoledronate and risedronate potently inhibit FPPS but show negligible activity against GGPPS [1].

FPPS GGPPS dual inhibition mevalonate pathway enzyme inhibition

Blood-Stage Antimalarial Activity: BPH-715 vs. Risedronate in Chloroquine-Resistant P. falciparum

In vitro testing against blood-stage Plasmodium falciparum revealed that BPH-715 exhibits an IC50 of 590 ± 15 nM against the chloroquine-resistant W2mef strain and 670 ± 40 nM against the chloroquine-sensitive 3D7 strain [1]. Risedronate, by comparison, showed IC50 values of 1,400 ± 100 nM (W2mef) and 1,200 ± 90 nM (3D7) under identical assay conditions [1].

Plasmodium falciparum blood-stage chloroquine-resistant antimalarial

Tumor Cell Growth Inhibition: BPH-715 200-Fold Efficacy Advantage Over Zoledronate

In comparative tumor cell growth inhibition studies, BPH-715 demonstrated up to 200-fold greater potency than zoledronate (zoledronic acid), a clinically approved bisphosphonate [1]. This potency differential is attributed to BPH-715's enhanced lipophilicity (SlogP = -1.2 vs. -5.5 for risedronate) and reduced bone-binding affinity, enabling greater cellular uptake and soft-tissue bioavailability [2].

anticancer tumor cell growth zoledronate comparison cytotoxicity

High Therapeutic Index in Liver-Stage Antimalarial Application

BPH-715 exhibits a therapeutic index of 200 in liver-stage antimalarial assays, calculated as the ratio of TC50 on HepG2 hepatocytes (2 mM) to IC50 against P. falciparum exoerythrocytic forms (10 μM) [1]. For context, pamidronate showed no detectable EEF inhibition up to 200 μM, while risedronate exhibited a therapeutic index of 813 but with substantially weaker in vivo protection [1].

therapeutic index hepatotoxicity selectivity liver-stage malaria

BPH-715 (CAS 1059677-23-4) Recommended Research and Industrial Application Scenarios


Prophylactic Antimalarial Lead Development Targeting Liver-Stage Infection

BPH-715 is particularly suited for liver-stage antimalarial drug discovery programs requiring compounds with dual FPPS/GGPPS inhibition and high therapeutic index. The compound has demonstrated complete protection in murine malaria models at 1.5 mg/kg dosing, with no blood-stage parasites observed over 28 days [1]. This efficacy profile, combined with a therapeutic index of 200 in HepG2-based assays [1], positions BPH-715 as a preferred chemical probe for investigating causal prophylaxis against Plasmodium infection. The compound's activity against chloroquine-resistant strains further supports its utility in resistance-bypassing antimalarial research.

Investigational Soft-Tissue Tumor Xenograft Studies with Reduced Bone Sequestration

For oncology researchers investigating bisphosphonate-mediated tumor growth inhibition in soft-tissue malignancies, BPH-715 offers a critical advantage: its lipophilic tail reduces bone hydroxyapatite binding while enhancing cell membrane permeability [1]. This property makes BPH-715 up to 200-fold more potent than zoledronate in tumor cell cytotoxicity assays and more bioavailable to non-osseous tumors in xenograft models. The compound is therefore recommended for mouse xenograft studies of sarcomas (e.g., SK-ES-1), breast cancer (e.g., MDA-MB-231), and other soft-tissue malignancies where traditional bisphosphonates show limited efficacy due to bone sequestration.

Dual FPPS/GGPPS Pathway Inhibition Studies in Mevalonate Pathway Research

BPH-715 serves as a valuable pharmacological tool for dissecting the relative contributions of FPPS and GGPPS to protein prenylation-dependent cellular processes. With IC50 values of 100.0 nM for FPPS and 280.0 nM for GGPPS [1], BPH-715 provides near-equipotent dual inhibition that cannot be achieved with traditional nitrogen-containing bisphosphonates (which inhibit only FPPS) or with selective GGPPS inhibitors alone. Researchers investigating the mevalonate pathway, protein prenylation, or isoprenoid biosynthesis should consider BPH-715 when experimental design requires concurrent blockade of both farnesylation and geranylgeranylation downstream pathways.

Gamma-Delta T Cell Activation Research Requiring Potent Bisphosphonate Immunomodulation

BPH-715 has been shown to stimulate the proliferation of γδ-T cells, immune effector cells with tumor-killing capability, with approximately 100-fold greater potency than clinically used bisphosphonates [1]. For immunology and immuno-oncology researchers studying γδ-T cell-mediated tumor surveillance or developing bisphosphonate-based immunotherapy strategies, BPH-715 represents a substantially more potent chemical tool than zoledronate or pamidronate. The compound's enhanced soft-tissue bioavailability further supports its use in non-bone tumor immunomodulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bph-715

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.